![molecular formula C13H10ClNO3 B6364275 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% CAS No. 376592-17-5](/img/structure/B6364275.png)
5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%
Overview
Description
5-(5-Chloro-2-methoxyphenyl)nicotinic acid (5-Cl-MPA) is an important synthetic compound with numerous potential uses in the field of scientific research. It is a derivative of nicotinic acid, an important precursor of the coenzyme nicotinamide adenine dinucleotide (NAD). 5-Cl-MPA has been used in numerous studies to investigate a variety of biological processes and has been found to have a range of potential applications.
Scientific Research Applications
5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used in numerous scientific research studies to investigate a variety of biological processes. It has been found to act as an inhibitor of the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. In addition, 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been used to study the effect of NAD+ on the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase, which plays a key role in glycolysis. 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has also been used to study the effect of NAD+ on the activity of the enzyme malate dehydrogenase, which is involved in the citric acid cycle.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% is still not fully understood. However, it is believed to act as an inhibitor of the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reaction. In addition, 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has been found to affect the activity of other enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and malate dehydrogenase, by binding to the active site of these enzymes and inhibiting their catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% are still being studied. However, it is believed to have a range of potential effects. For example, it has been found to inhibit the enzyme aldehyde dehydrogenase, which plays an important role in the metabolism of aldehydes. In addition, it has been found to affect the activity of other enzymes, such as glyceraldehyde-3-phosphate dehydrogenase and malate dehydrogenase, by binding to the active site of these enzymes and inhibiting their catalytic activity.
Advantages and Limitations for Lab Experiments
5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and the resulting product can be purified using recrystallization and chromatography techniques. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95% can be toxic at high concentrations and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of 5-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%. For example, it could be used to investigate the effect of NAD+ on the activity of other enzymes, such as those involved in the metabolism of fatty acids or amino acids. In addition, it could be used to study the effect of NAD+ on the activity of other proteins, such as transcription factors. Finally, it could be used to investigate the effect of NAD+ on the regulation of gene expression.
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-10(14)5-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOIWSHSUNXELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680883 | |
Record name | 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)nicotinic acid | |
CAS RN |
376592-17-5 | |
Record name | 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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